molecular formula C9H9N3O2 B2685193 Benzyl 2-azidoacetate CAS No. 173601-46-2

Benzyl 2-azidoacetate

Cat. No.: B2685193
CAS No.: 173601-46-2
M. Wt: 191.19
InChI Key: FFHGCXRBGUYALU-UHFFFAOYSA-N
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Description

Benzyl 2-azidoacetate is an organic compound that belongs to the family of organic azides . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and material sciences .


Synthesis Analysis

The synthesis of this compound involves reactions employing organic azides. One of the most prominent reactions is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .


Molecular Structure Analysis

The molecular formula of this compound is C9H9N3O2 . The structure of this compound is defined by various methods including FT-IR, 1H NMR, 13C NMR, ESI/TOF mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Organic azides like this compound are known for their propensity to release nitrogen by thermal activation or photolysis . This scission reaction is accompanied by a considerable output of energy, making them interesting as highly energetic materials .


Physical And Chemical Properties Analysis

The molar mass of this compound is 191.18666 . More detailed physical and chemical properties can be determined via theoretical calculation by molecular dynamics simulations and machine learning-based methods .

Scientific Research Applications

Synthesis of Complex Carbohydrate Derivatives

Benzyl 2-azidoacetate has been utilized in the synthesis of complex carbohydrate derivatives. For instance, Spinola and Jeanloz (1970) described the synthesis of a di-N-acetylchitobiose asparagine derivative using a process that involved the transformation of crystalline glycosyl chloride, which was then treated with silver azide. This method was fundamental in creating a crystalline β-1-azido derivative of peracetylated chitobiose, showcasing the versatility of this compound in synthesizing complex carbohydrate structures (Spinola & Jeanloz, 1970).

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial activities. Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems, starting from benzyl acetoacetate, which showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This research highlights the potential of this compound derivatives in developing new antibacterial agents (Tsubouchi et al., 1994).

Synthesis of β-Lactam Antibiotics

In the field of β-lactam antibiotics, this compound plays a crucial role. Branch and Pearson (1982) demonstrated the synthesis of 3-methoxycarbonyl-7-oxo-6-phenoxyacetamido-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid, a compound with antibacterial activity, starting from azidoacetic acid and benzyl 2-(N-cinnamylideneamino)-3,3-dimethylacrylate. This research underscores the importance of this compound in the development of new antibiotics (Branch & Pearson, 1982).

Stereocontrolled Synthesis

The compound is also crucial in stereocontrolled synthesis. Chénard and Hanessian (2014) utilized benzylic alcohols with an adjacent α-azido group to achieve stereoselective reactions, demonstrating the compound's role in creating stereochemically complex structures. This kind of research opens doors to developing more targeted and effective therapeutic agents (Chénard & Hanessian, 2014).

Metabolic Labeling of DNA

Furthermore, this compound derivatives have been explored in the context of DNA research. Neef and Luedtke (2014) discussed the metabolic incorporation of azido nucleoside analogs into living cells, which allows for the sensitive detection of DNA replication. This application is crucial for understanding cellular processes and could have significant implications for cancer research and treatment (Neef & Luedtke, 2014).

Synthesis of Anticonvulsant Compounds

Choi, Stables, and Kohn (1996) explored the synthesis of functionalized N-benzyl 2-acetamidoacetamides, demonstrating the role of this compound in creating anticonvulsant compounds. Their research indicates the potential of these derivatives in developing new medications for seizure disorders (Choi, Stables, & Kohn, 1996).

Mechanism of Action

Target of Action

Organic azides, such as benzyl 2-azidoacetate, are known for their exceptional reactivity . They are often employed in chemical reactions, such as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets via chemical reactions. The azide group in this compound is highly reactive, making it a versatile compound in chemistry and material sciences . It participates in reactions like the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of 1,2,3-triazoles .

Biochemical Pathways

The product of its reaction, 1,2,3-triazoles, are known to exhibit a wide range of biological properties, suggesting that this compound could potentially affect various biochemical pathways .

Pharmacokinetics

For instance, the propensity of organic azides to release nitrogen by thermal activation or photolysis could potentially influence their bioavailability .

Result of Action

The result of this compound’s action is the formation of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition . These triazoles are attractive constructs of target molecules due to their wide range of biological properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the azide group in this compound can be affected by factors such as temperature and the presence of other reactive species .

Safety and Hazards

Benzyl 2-azidoacetate is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

The future directions of Benzyl 2-azidoacetate research could involve its use in material sciences, particularly in the creation of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . Additionally, computer-aided molecular design (CAMD) is a well-known tool for the theoretical assessment of chemical structures before their experimental synthesis . This method could be used to consider the important criteria for a chemical structure as an energetic plasticizer for an energetic azido binder .

Properties

IUPAC Name

benzyl 2-azidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-6-9(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHGCXRBGUYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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